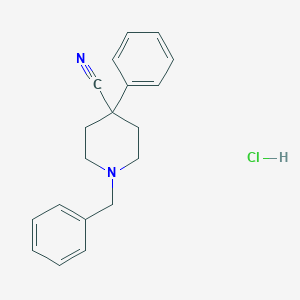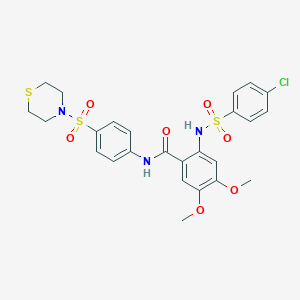
Bromomethylenebis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethylenebis(phosphonic acid) is a synthetic compound belonging to the class of bisphosphonates. Bisphosphonates are characterized by two phosphonate groups (PO(OH)2) attached to a central carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .
Mode of Action
Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .
Pharmacokinetics
Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .
Result of Action
The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .
Action Environment
The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethylenebis(phosphonic acid) can be synthesized through the dealkylation of dialkyl phosphonates. One common method involves the use of bromotrimethylsilane (BTMS) followed by desilylation with water or methanol. This method is favored due to its convenience, high yields, and mild conditions .
Industrial Production Methods
Industrial production of bromomethylenebis(phosphonic acid) typically involves large-scale synthesis using the BTMS method. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Bromomethylenebis(phosphonic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Bromomethylenebis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in bone-related diseases.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bromomethylenebis(phosphonic acid) include:
Phosphoric acid: R-O-P(O)(OH)2
Phosphinic acid: R-P(H)(O)(OH)
Other bisphosphonates: Compounds with two phosphonate groups attached to a central carbon atom .
Uniqueness
Bromomethylenebis(phosphonic acid) is unique due to its specific structure and chemical properties, which confer high stability and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it particularly valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
[bromo(phosphono)methyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWYLXFNPONGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147443 |
Source


|
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-21-1 |
Source


|
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)










